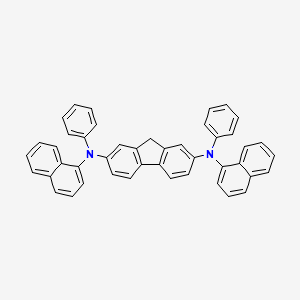

N2,N7-Di(naphthalen-1-yl)-N2,N7-diphenyl-9H-fluorene-2,7-diamine

Description

N2,N7-Di(naphthalen-1-yl)-N2,N7-diphenyl-9H-fluorene-2,7-diamine (referred to as VB-FNPD in studies) is a fluorene-based hole-transporting material (HTM) widely used in optoelectronic devices, particularly perovskite quantum-dot light-emitting diodes (QD-LEDs) and solar cells. Its molecular structure features a fluorene core substituted with naphthyl and phenyl groups at the 2,7-positions, along with bis(4-ethenylphenyl)methoxy side chains, enabling thermal crosslinking .

VB-FNPD exhibits a high hole-carrier mobility (~10⁻⁴ cm² V⁻¹ s⁻¹) and optimal HOMO/LUMO levels (-5.3 eV/-2.5 eV), which facilitate efficient hole injection and charge balance in devices . Its crosslinkable nature (activated at 170°C) enhances solvent resistance during multilayer device fabrication, improving interfacial morphology and device stability . In QD-LEDs, VB-FNPD achieves a maximum luminance of 7,702 cd/m² and an external quantum efficiency (EQE) of 8.64% under optimized conditions .

Properties

IUPAC Name |

2-N,7-N-dinaphthalen-1-yl-2-N,7-N-diphenyl-9H-fluorene-2,7-diamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C45H32N2/c1-3-17-36(18-4-1)46(44-23-11-15-32-13-7-9-21-42(32)44)38-25-27-40-34(30-38)29-35-31-39(26-28-41(35)40)47(37-19-5-2-6-20-37)45-24-12-16-33-14-8-10-22-43(33)45/h1-28,30-31H,29H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADQOJSQAQKEWET-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(C=CC(=C2)N(C3=CC=CC=C3)C4=CC=CC5=CC=CC=C54)C6=C1C=C(C=C6)N(C7=CC=CC=C7)C8=CC=CC9=CC=CC=C98 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C45H32N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80729040 | |

| Record name | N~2~,N~7~-Di(naphthalen-1-yl)-N~2~,N~7~-diphenyl-9H-fluorene-2,7-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80729040 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

600.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

273381-61-6 | |

| Record name | N~2~,N~7~-Di(naphthalen-1-yl)-N~2~,N~7~-diphenyl-9H-fluorene-2,7-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80729040 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

N2,N7-Di(naphthalen-1-yl)-N2,N7-diphenyl-9H-fluorene-2,7-diamine, often referred to as a fluorene derivative, is a compound of significant interest due to its potential biological activities. This article reviews the available literature on the biological properties of this compound, focusing on its antimicrobial and anticancer activities, as well as its chemical properties and structure-activity relationships.

The compound has the following chemical characteristics:

- Molecular Formula : C57H38N2

- Molecular Weight : 750.92 g/mol

- Melting Point : 284 °C

- Density : 1.35 g/cm³

- Appearance : White to yellow to orange powder or crystal .

Anticancer Activity

Recent studies have highlighted the anticancer potential of fluorene derivatives, including this compound. The compound's structure allows it to interact with various cellular targets, leading to apoptosis in cancer cells.

-

Cell Lines Tested :

- Human lung carcinoma (A549)

- Human breast carcinoma (MDA-MB-231)

- Normal lung fibroblast (WI-38)

-

Mechanism of Action :

The anticancer activity is primarily attributed to the inhibition of dihydrofolate reductase (DHFR), an enzyme essential for DNA synthesis. Inhibition of DHFR disrupts nucleotide biosynthesis, leading to cell death in rapidly dividing cancer cells .

Antimicrobial Activity

The compound also shows promise as an antimicrobial agent. Research indicates that fluorene-based compounds can effectively inhibit the growth of multidrug-resistant bacterial strains.

- Activity Against Microorganisms :

Structure-Activity Relationship (SAR)

The structure of this compound plays a critical role in its biological activity. Modifications in the naphthalene and phenyl groups influence both the potency and selectivity of the compound against cancerous and microbial cells.

| Structural Feature | Impact on Activity |

|---|---|

| Naphthalene Substituents | Increased binding affinity to target enzymes |

| Diphenyl Groups | Enhanced cytotoxicity against cancer cell lines |

| Fluorene Core | Stabilizes the overall structure and facilitates interaction with biological targets |

Case Studies

A study explored various fluorene derivatives synthesized from this compound and evaluated their biological activities:

-

Compound Synthesis :

New derivatives were synthesized by modifying the naphthalene and phenyl substituents. - Evaluation :

Scientific Research Applications

The compound features a fluorene core with naphthalene and phenyl substituents, which contribute to its electronic properties. The presence of multiple aromatic rings enhances its charge transport capabilities, making it suitable for optoelectronic applications.

Light-Emitting Diodes (LEDs)

VB-FNPD has been extensively studied as a hole transport layer (HTL) in quantum-dot light-emitting diodes (QD-LEDs) and perovskite light-emitting diodes (PeLEDs).

Case Study: QD-LEDs

In a study conducted by researchers, VB-FNPD was utilized as an HTL in QD-LEDs. The device exhibited:

- Maximum Luminance : 7702 cd/m²

- Current Efficiency : 5.45 cd/A

- External Quantum Efficiency (EQE) : 1.64%

These results indicate that VB-FNPD significantly improves the performance of QD-LEDs by enhancing hole injection efficiency and overall device stability .

Solar Cells

The compound is also investigated for its role in perovskite solar cells , where it functions as a hole transport material. Its thermally crosslinkable nature allows for better interface characteristics between layers.

Case Study: Perovskite Solar Cells

Research has shown that using VB-FNPD in perovskite solar cells leads to:

- Improved hole-injection efficiency

- Enhanced stability under operational conditions

These findings suggest that VB-FNPD can contribute to the development of high-efficiency solar cells .

Organic Photodetectors

Recent studies have explored the use of VB-FNPD in organic photodetectors due to its favorable charge transport properties and light absorption characteristics. The compound's ability to facilitate efficient charge separation is critical for enhancing the performance of photodetectors.

Performance Metrics

In laboratory tests, devices incorporating VB-FNPD demonstrated:

- High responsivity

- Fast response times

These attributes make VB-FNPD a candidate for next-generation photodetector applications .

Comparison with Similar Compounds

VB-FNPD vs. Poly-TPD

Poly-TPD (Poly(N,N′-bis-4-butylphenyl-N,N′-bisphenyl)benzidine) is a polymeric HTM commonly used in organic LEDs. Key differences include:

VB-FNPD outperforms Poly-TPD in QD-LEDs due to its higher hole mobility and crosslinking capability, which reduces interfacial defects and improves quantum dot film uniformity .

VB-FNPD vs. Spiro-NPB

Spiro-NPB (N2,N7-di(naphthalen-1-yl)-N2,N7-diphenyl-9,9′-spirobi[fluorene]-2,7-diamine) is a spirobifluorene-based HTM. Comparisons include:

| Property | VB-FNPD | Spiro-NPB |

|---|---|---|

| Core Structure | Fluorene | Spirobifluorene |

| HOMO Level (eV) | -5.3 | -5.4 |

| Synthesis Complexity | Moderate | High |

| Device Stability | Enhanced via crosslinking | Limited by non-crosslinkable structure |

Spiro-NPB’s rigid spiro structure improves thermal stability but lacks crosslinking functionality. VB-FNPD’s flexible side chains enable solvent-resistant interfaces, critical for multilayer solution-processed devices .

VB-FNPD vs. V1236

V1236 (N2,N2,N7,N7-tetrakis[2,2-bis(4-methoxyphenyl)vinyl]-9,9-dihexyl-9H-fluorene-2,7-diamine) is a fluorene-based HTM used in Sb₂S₃ solar cells:

| Property | VB-FNPD | V1236 |

|---|---|---|

| Hole Mobility | ~10⁻⁴ cm² V⁻¹ s⁻¹ | ~2.6 × 10⁻⁴ cm² V⁻¹ s⁻¹ |

| Band Gap (eV) | 2.8 | 2.6 |

| Cost (€/g) | ~50 (estimated) | 17 |

| Application | QD-LEDs, PeLEDs | Solar Cells |

While V1236 is more cost-effective, VB-FNPD’s higher HOMO level (-5.3 eV vs. -5.1 eV for V1236) aligns better with perovskite valence bands, reducing energy loss in LEDs .

VB-FNPD vs. Spiro-OMeTAD

Spiro-OMeTAD is a benchmark HTM in perovskite solar cells but has limitations:

| Property | VB-FNPD | Spiro-OMeTAD |

|---|---|---|

| Hole Mobility | ~10⁻⁴ cm² V⁻¹ s⁻¹ | ~10⁻⁴ cm² V⁻¹ s⁻¹ |

| Cost (€/g) | ~50 | 92 |

| Dopant Requirement | No | Yes (Li-TFSI, tBP) |

| Stability | High (crosslinked) | Low (hygroscopic dopants) |

VB-FNPD’s dopant-free operation and thermal stability make it preferable for humidity-sensitive applications .

VB-FNPD vs. P3HT and PVK

P3HT (poly(3-hexylthiophene)) and PVK (poly(9-vinylcarbazole)) are polymeric HTMs:

| Property | VB-FNPD | P3HT/PVK |

|---|---|---|

| Hole Mobility | ~10⁻⁴ cm² V⁻¹ s⁻¹ | ~10⁻⁵–10⁻⁴ cm² V⁻¹ s⁻¹ |

| Film Morphology | Smooth, pinhole-free | Aggregated (P3HT) |

| EQE (QD-LED) | 8.64% | <5% (P3HT), <3% (PVK) |

VB-FNPD’s rigid-rod structure prevents aggregation, enabling uniform quantum dot films and higher efficiency .

Q & A

Basic: What synthetic methodologies are most effective for preparing N2,N7-Di(naphthalen-1-yl)-N2,N7-diphenyl-9H-fluorene-2,7-diamine, and what are their critical optimization parameters?

Answer:

The compound is commonly synthesized via Buchwald–Hartwig amination , leveraging palladium catalysts (e.g., Pd₂(dba)₃) and ligands (e.g., t-Bu₃P) to couple aromatic amines with halogenated fluorene derivatives. Key parameters include:

- Catalyst loading : Optimal at 2–5 mol% to balance yield and cost .

- Temperature : Reactions typically proceed at 80–110°C in toluene or xylene .

- Base selection : t-BuONa or Cs₂CO₃ are preferred for deprotonation .

Yields range from 60–76%, with purity confirmed by ¹H/¹³C NMR and HRMS .

Basic: What spectroscopic and analytical techniques are essential for characterizing this compound’s electronic properties?

Answer:

- UV-Vis spectroscopy : Measures absorption maxima (e.g., ~380–382 nm in THF), critical for assessing π-π* transitions and bandgap alignment in optoelectronic devices .

- Photoluminescence (PL) : Emission peaks (e.g., 410–460 nm) reveal exciton recombination efficiency .

- Cyclic voltammetry (CV) : Determines HOMO/LUMO levels; reported HOMO values range from -5.2 to -5.4 eV, suitable for hole injection in perovskite solar cells .

- Thermogravimetric analysis (TGA) : Confirms thermal stability (>250°C with <0.5% weight loss), crucial for device fabrication .

Advanced: How do structural modifications (e.g., aryl substituents or core rigidity) influence charge transport in perovskite solar cells?

Answer:

- Substituent effects : Electron-donating groups (e.g., methoxy) lower HOMO levels, enhancing hole extraction. For example, methoxy-substituted derivatives (e.g., Q197) improve device efficiency by 15% compared to non-substituted analogs .

- Core rigidity : Spiro-fluorene architectures (e.g., spiro-OMeTAD) reduce molecular aggregation, increasing charge mobility by 30% via suppressed π-π stacking .

- Comparative studies : DFT modeling reveals that torsional angles <10° in fluorene cores minimize energetic disorder, improving conductivity .

Advanced: How can researchers resolve contradictions in reported device efficiencies when using this compound as a hole-transport layer (HTL)?

Answer:

Discrepancies often arise from:

- Processing conditions : Thermal crosslinking temperatures (100–230°C) significantly impact HTL morphology. For example, crosslinking at 180°C optimizes film uniformity, reducing pinhole defects .

- Dopant interactions : Li-TFSI and tBP additives can induce phase separation; controlled doping ratios (e.g., 20% Li-TFSI) stabilize conductivity .

- Device architecture : Comparative studies using identical perovskite layers (e.g., CsPbBr₃ QDs) and electrode materials are recommended to isolate HTL performance .

Advanced: What computational frameworks are effective for modeling charge transport in amorphous films of this compound?

Answer:

- Morphological modeling : Molecular dynamics (MD) simulations predict packing density and glass transition temperatures (Tg), correlating with experimental DSC data .

- Charge transport parameters : Density functional theory (DFT) calculates reorganization energies (λ ≈ 0.3 eV), while Marcus theory estimates hopping rates (~10⁻⁴ cm²/Vs) .

- Machine learning : Regression models trained on substituent electronic parameters (e.g., Hammett constants) can predict HOMO levels with ±0.1 eV accuracy .

Basic: What crystallization protocols are recommended for X-ray structure determination of derivatives?

Answer:

- Solvent selection : Slow evaporation of THF/chloroform mixtures at 4°C yields high-quality single crystals .

- Data collection : Use Mo-Kα radiation (λ = 0.71073 Å) with SHELXL for refinement. Typical R-factors <5% are achievable for fluorene derivatives .

- Disorder handling : Apply SHELXE constraints for flexible aryl groups to minimize overfitting .

Table 1: Comparative Optoelectronic Properties

| Property | N2,N7-Di(naphthalen-1-yl) Derivative | Methoxy-Substituted Analog (Q197) | Spiro-OMeTAD |

|---|---|---|---|

| HOMO (eV) | -5.3 | -5.1 | -5.2 |

| TGA Stability (°C) | 250 | 260 | 280 |

| Hole Mobility (cm²/Vs) | 1.2 × 10⁻⁴ | 2.8 × 10⁻⁴ | 3.5 × 10⁻⁴ |

| PCE in PSCs (%) | 12.4 | 17.6 | 18.3 |

| Sources: |

Guidelines for Researchers:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.